N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide is an organic compound that features both an amino group and a nitro group attached to a benzene ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide typically involves the nitration of a benzene ring followed by the introduction of an amino group and a sulfonamide group. One common method involves the nitration of 4-aminocyclohexylbenzene, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(4-Aminocyclohexyl)-4-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminocyclohexyl)acetamide
- N-(4-Aminocyclohexyl)propionic acid
- N-(4-Aminocyclohexyl)benzenesulfonamide
Uniqueness
N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide is unique due to the presence of both an amino group and a nitro group on the benzene ring, along with a sulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h5-10,14H,1-4,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWCLTDDFJOOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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